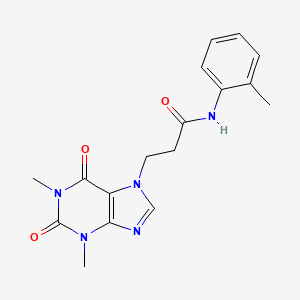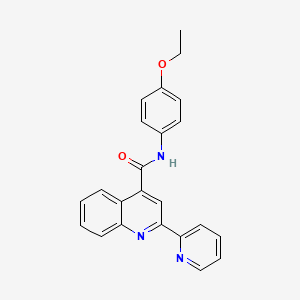![molecular formula C17H7F6NO5 B11155202 7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B11155202.png)
7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-(trifluoromethyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic organic compound known for its unique chemical structure and properties. This compound features a chromen-2-one core substituted with nitro and trifluoromethyl groups, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-(trifluoromethyl)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-nitro-2-(trifluoromethyl)phenol and 4-(trifluoromethyl)-2H-chromen-2-one.
Coupling Reaction: The phenol derivative undergoes a nucleophilic aromatic substitution reaction with the chromen-2-one derivative in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 100-120°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-(trifluoromethyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate (KMnO4).
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium catalyst (Pd/C)
Reduction: Potassium permanganate (KMnO4)
Substitution: Nucleophiles such as amines or thiols
Major Products
Reduction: 7-[4-amino-2-(trifluoromethyl)phenoxy]-4-(trifluoromethyl)-2H-chromen-2-one
Oxidation: Corresponding quinones
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-(trifluoromethyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 7-(2-nitro-4-trifluoromethyl-phenoxy)-4-propyl-chromen-2-one
- 7-(2-nitro-4-trifluoromethyl-phenoxy)-2,3-dihydro-1H-cyclopenta©chromen-4-one
- 8-methyl-7-(2-nitro-4-trifluoromethyl-phenoxy)-4-phenyl-chromen-2-one
Uniqueness
7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-(trifluoromethyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups enhances its reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C17H7F6NO5 |
|---|---|
Peso molecular |
419.23 g/mol |
Nombre IUPAC |
7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C17H7F6NO5/c18-16(19,20)11-7-15(25)29-14-6-9(2-3-10(11)14)28-13-4-1-8(24(26)27)5-12(13)17(21,22)23/h1-7H |
Clave InChI |
COOMSMJVOLBVEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexyl)methyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11155123.png)
![6-chloro-7-[(6-chloro-2H-1,3-benzodioxol-5-yl)methoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B11155126.png)
![N-(2,4-difluorophenyl)-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B11155129.png)

![2-(2-methoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11155150.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B11155152.png)
![1-[2-(3-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11155162.png)
![ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11155166.png)

![8-methyl-4-phenyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11155174.png)
![6-chloro-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11155181.png)
![7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B11155185.png)
![5-fluoro-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11155187.png)
![N-cycloheptyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11155190.png)
